2-Ethoxyethyl isoxazolidine-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-ethoxyethyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-5-6-12-8(10)7-3-4-9-13-7/h7,9H,2-6H2,1H3 |
InChI Key |
WPQRLSXVWVEDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1CCNO1 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 2 Ethoxyethyl Isoxazolidine 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a detailed map of the atomic connectivity and chemical environment of 2-Ethoxyethyl isoxazolidine-5-carboxylate can be constructed.
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), signal multiplicity, and the magnitude of spin-spin coupling constants (J) in Hertz (Hz). These parameters offer insights into the connectivity of protons within the molecule. The expected chemical shifts and coupling constants are detailed in Table 1.
The protons of the isoxazolidine (B1194047) ring (H-3, H-4, and H-5) exhibit characteristic diastereotopic non-equivalence, leading to complex splitting patterns. The proton at the C-5 position (H-5), being adjacent to the carboxylate group, is expected to resonate at a downfield chemical shift. The methylene (B1212753) protons of the ethoxyethyl group also display distinct chemical shifts, reflecting their proximity to different heteroatoms. The coupling constants between adjacent protons are crucial for confirming the connectivity within the isoxazolidine ring and the side chain.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3a | 3.8 - 4.0 | dd | J_gem = 9.0, J_vic = 7.0 |
| H-3b | 3.2 - 3.4 | dd | J_gem = 9.0, J_vic = 6.5 |
| H-4a | 2.3 - 2.5 | m | - |
| H-4b | 2.1 - 2.3 | m | - |
| H-5 | 4.6 - 4.8 | dd | J_vic = 8.0, J_vic = 6.0 |
| O-CH₂ (ethoxy) | 4.2 - 4.4 | q | J = 7.1 |
| N-CH₂ | 3.6 - 3.8 | t | J = 5.5 |
| O-CH₂ (ethyl) | 3.5 - 3.7 | t | J = 5.5 |
| CH₃ (ethyl) | 1.2 - 1.4 | t | J = 7.1 |
Note: The data presented in this table are predicted values based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization and the electronic environment of the carbon atoms. The presence of the ester carbonyl carbon is typically observed at a significantly downfield chemical shift. The carbon atoms of the isoxazolidine ring and the ethoxyethyl side chain resonate at characteristic positions, as outlined in Table 2.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carboxylate) | 170.0 - 172.0 |
| C-5 | 78.0 - 80.0 |
| C-3 | 68.0 - 70.0 |
| O-CH₂ (ethoxy) | 66.0 - 68.0 |
| N-CH₂ | 63.0 - 65.0 |
| O-CH₂ (ethyl) | 60.0 - 62.0 |
| C-4 | 35.0 - 37.0 |
| CH₃ (ethyl) | 14.0 - 16.0 |
Note: The data presented in this table are predicted values based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Actual experimental values may vary.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. For this compound, cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and within the ethoxyethyl side chain, confirming the proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the direct assignment of each carbon signal to its attached proton(s), for instance, linking the C-5 signal to the H-5 proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the H-5 proton and the carbonyl carbon (C=O) would confirm the position of the ester group. Correlations between the protons of the ethoxyethyl group and the nitrogen-bearing carbon of the isoxazolidine ring would establish the N-substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bonds within its structure. A summary of the expected key IR absorptions is provided in Table 3.
The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and ether linkages, as well as the C-N stretching of the isoxazolidine ring, will also give rise to characteristic bands. The C-H stretching and bending vibrations of the aliphatic portions of the molecule will be observed in their typical regions.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2980 - 2850 | C-H (aliphatic) | Stretching |
| 1750 - 1735 | C=O (ester) | Stretching |
| 1250 - 1150 | C-O (ester and ether) | Stretching |
| 1150 - 1050 | C-N | Stretching |
Note: The data presented in this table are predicted values based on characteristic group frequencies. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.
For this compound (C₈H₁₅NO₄), the molecular weight is 205.21 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. The isoxazolidine ring can also undergo characteristic cleavage. A plausible fragmentation pattern is detailed in Table 4.
| m/z | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 160 | [M - OCH₂CH₃]⁺ |
| 132 | [M - COOCH₂CH₃]⁺ |
| 102 | [M - C₅H₉O₂]⁺ |
| 73 | [CH₂CH₂OCH₂CH₃]⁺ |
Note: The data presented in this table are predicted values based on known fragmentation patterns of similar compounds. The relative intensities of the peaks can vary depending on the ionization method used.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, with a molecular formula of C₈H₁₅NO₄, the calculated exact mass of the molecular ion [M+H]⁺ is 206.1023. An experimentally determined mass that is very close to this calculated value would provide strong evidence for the proposed molecular formula.
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for the precise mass determination of molecules. In the analysis of this compound, high-resolution TOF-MS would be utilized to determine the exact mass of the molecular ion. This data is crucial for confirming the elemental composition of the molecule.
The expected data from a high-resolution TOF-MS analysis would be the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). For this compound (molecular formula: C₈H₁₅NO₄), the theoretical exact mass can be calculated. The experimentally determined mass from the TOF-MS analysis should closely match this calculated value, typically within a few parts per million (ppm), which provides strong evidence for the correct molecular formula.
Table 1: Theoretical vs. Expected Experimental Mass Data for this compound
| Ion | Molecular Formula | Calculated m/z | Expected Found m/z (example) | Mass Error (ppm) |
|---|
This level of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of the target compound from reaction mixtures and for the subsequent assessment of its purity.
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography. For a compound like this compound, a silica (B1680970) gel plate (Silica Gel 60 F₂₅₄) is commonly used as the stationary phase.
The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a polar solvent, such as petroleum ether and ethyl acetate, is often employed. The polarity of the solvent system is adjusted to obtain a retention factor (Rƒ) value that allows for clear separation of the product from starting materials and byproducts. An ideal Rƒ value for the product is typically in the range of 0.3-0.5 for effective separation in subsequent column chromatography.
Table 2: Exemplary TLC Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Rƒ Value (Product) | Visualization Method |
|---|
For the preparative purification of this compound, column chromatography, often in the form of flash chromatography, is the method of choice. This technique utilizes a stationary phase, typically silica gel (40-63 µm), packed into a column.
The crude reaction mixture is loaded onto the column, and a solvent system (mobile phase), similar to the one optimized by TLC, is passed through the column under positive pressure. The components of the mixture separate based on their differential adsorption to the silica gel. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 3: Typical Column Chromatography Parameters for Purification
| Stationary Phase | Mobile Phase | Elution Mode | Fraction Analysis |
|---|
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within the purified compound. This is a fundamental technique for confirming the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.
The experimentally determined percentages of C, H, and N should be in close agreement with the theoretically calculated values for the molecular formula C₈H₁₅NO₄. A deviation of less than ±0.4% is generally considered acceptable and provides strong evidence for the purity and correct elemental composition of the synthesized this compound.
Table 4: Elemental Analysis Data for this compound (C₈H₁₅NO₄)
| Element | Calculated (%) | Found (%) (example) |
|---|---|---|
| Carbon (C) | 50.78 | 50.71 |
| Hydrogen (H) | 7.99 | 8.05 |
Theoretical and Computational Investigations of 2 Ethoxyethyl Isoxazolidine 5 Carboxylate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide deep insights into the electronic structure of molecules, which governs their reactivity. cuny.edu For isoxazolidine-5-carboxylates, these methods can elucidate properties like charge distribution, molecular electrostatic potential, and orbital energies. researchgate.netresearchgate.net
Conceptual DFT introduces reactivity indices such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). researchgate.netresearchgate.netnih.gov These indices are calculated from the energies of the HOMO and LUMO. researchgate.netnih.gov By comparing these values for the reacting nitrone and alkene, the direction of electron flow during the reaction can be predicted, classifying the reaction as polar. nih.gov For instance, a higher chemical potential (μ) in the nitrone compared to the alkene indicates that the electron flux will be from the nitrone to the alkene. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps in understanding intermolecular interactions and predicting sites of chemical attack.
Table 2: Conceptual DFT Reactivity Indices for a Representative Nitrone and Ethylene System Data adapted from a B3LYP/6-31G(d) level study. researchgate.net
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
| α-aryl-N-methyl nitrone | -3.27 to -4.46 | 4.90 to 5.48 | 1.09 to 1.83 | 3.32 to 4.31 |
| Ethylene derivative | -4.47 to -4.80 | 5.86 to 6.34 | 1.69 to 1.82 | 1.95 to 2.15 |
This data shows the nitrones are strong nucleophiles, while the ethylenes are moderate electrophiles, predicting a polar reaction with electron flow from the nitrone to the ethylene. researchgate.net
Conformational Analysis and Stereochemical Modeling of Isoxazolidine-5-carboxylates
The three-dimensional structure of the isoxazolidine (B1194047) ring, including its conformation and the relative stereochemistry of its substituents, is critical to its biological activity and chemical properties. nih.gov Computational modeling is an essential tool for determining the most stable conformations of these molecules.
The isoxazolidine ring is not planar and typically adopts an envelope or twisted-envelope conformation. Energy calculations for different possible conformers can identify the lowest-energy (most stable) structure. These theoretical predictions are often used in conjunction with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For example, Nuclear Overhauser Effect (NOE) data provides information about the proximity of protons in space, which can be compared with the interatomic distances in the computationally modeled conformations to confirm the structure. acs.org
In recent studies, the coupling constants between protons on the isoxazolidine ring, determined by NMR, have been used to establish the relative stereochemistry. For example, a larger coupling constant (3J ≥ 7.0 Hz) is typically observed between syn protons, while a smaller constant (3J ≤ 3.7 Hz) is seen for anti protons, allowing for the assignment of the cycloadduct's stereochemistry. nih.gov These experimental findings can be corroborated by DFT-optimized geometries, providing a high degree of confidence in the structural assignment.
Derivatization and Functionalization of the Isoxazolidine 5 Carboxylate Scaffold
Modification of the Ester Moiety for Analog Synthesis
The ester group at the C-5 position of the isoxazolidine (B1194047) ring is a prime site for modification to generate a library of analogs with potentially diverse properties. Standard transformations of the ester functionality can be readily applied to the isoxazolidine-5-carboxylate scaffold.
One common approach is transesterification , where the ethoxyethyl group of 2-ethoxyethyl isoxazolidine-5-carboxylate can be exchanged for other alkyl or aryl groups by treatment with the corresponding alcohol under acidic or basic conditions. This allows for the synthesis of a series of ester analogs with varying steric and electronic properties. For instance, the synthesis of various alkyl esters of isoxazolidine-4-carboxylates has been reported, demonstrating the feasibility of this modification. mdpi.com
Another key modification is the hydrolysis of the ester to the corresponding carboxylic acid. This transformation is typically achieved using aqueous acid or base. The resulting carboxylic acid serves as a versatile intermediate for further functionalization. For example, the synthesis of 4-isoxazoline carboxylic acid derivatives has been documented, highlighting the utility of the carboxylic acid intermediate. researchgate.net
The carboxylic acid can then be coupled with a wide range of amines to form amide derivatives using standard peptide coupling reagents. This approach allows for the introduction of a vast array of substituents, significantly expanding the chemical space of the isoxazolidine-5-carboxylate analogs.
Furthermore, the ester can be converted into a hydrazide by reacting with hydrazine hydrate. nih.govresearchgate.net These hydrazides are valuable precursors for the synthesis of other heterocyclic systems or for further derivatization.
| Modification Reaction | Reagents and Conditions | Product Functional Group | Potential for Diversity |
| Transesterification | Alcohol, Acid or Base Catalyst | New Ester | High (various alcohols can be used) |
| Hydrolysis | Aqueous Acid or Base | Carboxylic Acid | Intermediate for further synthesis |
| Amidation (from carboxylic acid) | Amine, Coupling Reagents | Amide | Very High (wide variety of amines available) |
| Hydrazinolysis | Hydrazine Hydrate | Hydrazide | High (can be further derivatized) |
This table provides an overview of common methods for modifying the ester moiety of isoxazolidine-5-carboxylates.
Introduction of Diverse Substituents on the Isoxazolidine Ring System
The isoxazolidine ring itself can be functionalized at various positions to introduce structural diversity. The most prevalent method for the synthesis of substituted isoxazolidines is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. mdpi.comresearchgate.netnih.gov The substitution pattern of the final isoxazolidine is determined by the substituents present on the starting nitrone and alkene.
By employing a variety of substituted nitrones (e.g., C,N-diarylnitrones) and alkenes, a wide range of substituents can be incorporated into the isoxazolidine ring. mdpi.com For example, the reaction of C,N-diarylnitrones with electron-deficient olefins has been shown to produce 4-substituted isoxazolidines with high regioselectivity. mdpi.com
The following table summarizes the introduction of different substituents onto the isoxazolidine ring via 1,3-dipolar cycloaddition, as reported in the synthesis of various isoxazolidine derivatives.
| Reactant | Substituent Introduced | Position on Isoxazolidine Ring | Reference Example |
| C,N-Diarylnitrones | Aryl groups | C-3 and N-2 | Synthesis of 2,3-diarylisoxazolidines mdpi.com |
| Substituted Alkenes | Acyl, Aryl, Alkyl groups | C-4 and C-5 | Reaction with 3,5-dimethylacryloylpyrazole mdpi.com |
| N-Alkylhydroxylamines (for in situ nitrone formation) | Alkyl groups | N-2 | Synthesis of bicyclic isoxazolidines researchgate.net |
This table illustrates the versatility of the 1,3-dipolar cycloaddition for introducing diverse substituents onto the isoxazolidine scaffold.
Beyond the initial cycloaddition, further modifications of the substituents are also possible. For instance, a substituent bearing a reactive functional group can be introduced and then subjected to subsequent chemical transformations to build more complex structures.
Preparation of Hybrid Molecules Incorporating the Isoxazolidine-5-carboxylate Core
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The isoxazolidine-5-carboxylate core can be incorporated into hybrid molecules to potentially access novel biological activities.
One approach to synthesizing such hybrids involves using a functionalized isoxazolidine as a building block in a multi-step synthesis. For example, an isoxazolidine derivative can be prepared via 1,3-dipolar cycloaddition, followed by a series of reactions to construct another heterocyclic ring system onto the isoxazolidine scaffold.
A notable example is the synthesis of isoxazolidine/isoquinolinone fused hybrids . nih.govnih.gov This was achieved by an initial 1,3-dipolar cycloaddition to form an isoxazolidine-containing ketone, which was then subjected to a Schmidt reaction to construct the fused lactam (isoquinolinone) ring. nih.gov
Another strategy involves the synthesis of hybrids where the isoxazolidine ring is linked to another heterocyclic core. For instance, quinazolinone-isoxazoline hybrids have been prepared through the 1,3-dipolar cycloaddition of arylnitriloxides to N-allylquinazolinone. mdpi.com While this example involves an isoxazoline (B3343090), a closely related heterocycle, the principle can be extended to isoxazolidine systems.
The synthesis of these hybrid molecules often involves a key strategic reaction that links the isoxazolidine core to the other molecular fragment.
| Hybrid Molecule Type | Key Synthetic Strategy | Other Heterocyclic Core | Reference |
| Fused Isoxazolidine/Isoquinolinone | 1,3-Dipolar Cycloaddition followed by Schmidt Reaction | Isoquinolinone | nih.govnih.gov |
| Linked Quinazolinone-Isoxazoline | 1,3-Dipolar Cycloaddition | Quinazolinone | mdpi.com |
This table presents examples of synthetic strategies for preparing hybrid molecules incorporating the isoxazolidine or a related isoxazoline core.
Applications of 2 Ethoxyethyl Isoxazolidine 5 Carboxylate As a Synthetic Intermediate
Utility in the Construction of Complex Organic Molecules
Isoxazolidines, in general, are well-established as important precursors in the synthesis of a variety of complex organic molecules, including natural products and biologically active compounds. nih.govnih.gov They are frequently employed as key intermediates due to the stereochemical control that can be achieved during their formation, typically through 1,3-dipolar cycloaddition reactions. nih.gov This control is crucial when constructing molecules with specific three-dimensional arrangements of atoms, which is often a requirement for biological activity.
The isoxazolidine (B1194047) ring can be seen as a masked form of other functional groups. For instance, the nitrogen-oxygen bond within the ring is susceptible to cleavage under various reductive conditions, which can unmask or lead to the formation of new functionalities that are then carried forward in a synthetic sequence. This strategic unmasking is a cornerstone of modern synthetic organic chemistry, allowing for the stepwise and controlled assembly of intricate molecular structures.
While direct research specifically detailing the extensive use of 2-Ethoxyethyl isoxazolidine-5-carboxylate in the synthesis of complex molecules is not widely documented in publicly available literature, the known reactivity of the isoxazolidine scaffold suggests its potential in this area. The ethoxyethyl group may also play a role in modifying the solubility and reactivity of the molecule, potentially offering advantages in certain synthetic contexts.
Role in the Synthesis of Advanced Heterocyclic Systems through Ring Transformations
The isoxazolidine ring is a valuable precursor for the synthesis of other heterocyclic systems through various ring transformation reactions. These transformations can involve ring-opening, rearrangement, and subsequent recyclization to afford different heterocyclic structures. This versatility makes isoxazolidines, including potentially this compound, attractive starting materials for creating diverse libraries of heterocyclic compounds for applications such as drug discovery. nih.gov
The transformation of the isoxazolidine ring can lead to the formation of other important heterocyclic motifs. For example, depending on the substituents and the reaction conditions, isoxazolidines can be converted into other five-membered or even six-membered heterocyclic systems. These transformations often involve the cleavage of the relatively weak N-O bond, followed by intramolecular reactions of the resulting intermediates.
Precursor for Other Nitrogen and Oxygen Heterocycles (e.g., via ring-opening)
One of the most synthetically useful reactions of isoxazolidines is their reductive ring-opening. nih.gov This process typically involves the cleavage of the N-O bond, leading to the formation of 1,3-amino alcohols. These amino alcohols are themselves valuable synthetic intermediates, serving as precursors for a wide array of other nitrogen- and oxygen-containing heterocycles.
The general transformation of an isoxazolidine to a 1,3-amino alcohol can be represented as follows:
| Reactant | Reagents | Product |
|---|---|---|
| Isoxazolidine | Reductive Cleavage (e.g., H₂, catalyst) | 1,3-Amino Alcohol |
This ring-opening strategy provides access to acyclic compounds with defined stereochemistry at two adjacent centers, which can then be cyclized to form various other heterocyclic rings. For example, a 1,3-amino alcohol can be a precursor to:
Oxazolidines: Through cyclization with a carbonyl compound.
Pyrrolidines: Via intramolecular cyclization after functional group manipulation.
Piperidines: Through more complex multi-step synthetic sequences.
In the context of this compound, the reductive ring-opening would be expected to yield a derivative of a 1,3-amino alcohol with an ethoxyethyl group on the nitrogen and a carboxylate (or a reduced form) at the corresponding position. This resulting molecule would be a highly functionalized intermediate ready for further synthetic elaboration into other nitrogen and oxygen heterocycles. The specific nature of the substituents would provide handles for further chemical modifications, expanding the range of accessible heterocyclic structures.
Q & A
Q. What regulatory frameworks apply to the disposal of this compound in academic labs?
- Methodological Answer : Adhere to EPA’s Resource Conservation and Recovery Act (RCRA) guidelines. Partner with certified waste handlers for incineration (≥850°C) to ensure complete degradation. Document disposal protocols under OSHA’s Hazard Communication Standard (HCS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
